molecular formula C8H9N3O B6232567 1-azido-3-ethoxybenzene CAS No. 219298-07-4

1-azido-3-ethoxybenzene

Cat. No.: B6232567
CAS No.: 219298-07-4
M. Wt: 163.2
InChI Key:
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Description

1-azido-3-ethoxybenzene: is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where an azido group (-N3) is attached to the first carbon and an ethoxy group (-OCH2CH3) is attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-azido-3-ethoxybenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 3-ethoxybenzyl chloride with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-azido-3-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Amines or other nitrogen-containing derivatives.

    Cycloaddition: 1,2,3-triazoles.

    Reduction: Amines.

Scientific Research Applications

1-azido-3-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo cross-linking reactions.

Mechanism of Action

The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including cycloaddition and cross-linking reactions.

Comparison with Similar Compounds

    1-azido-4-ethoxybenzene: Similar structure but with the ethoxy group at the fourth position.

    1-azido-2-ethoxybenzene: Similar structure but with the ethoxy group at the second position.

    1-azido-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-azido-3-ethoxybenzene is unique due to the specific positioning of the azido and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

219298-07-4

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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